methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate

Description

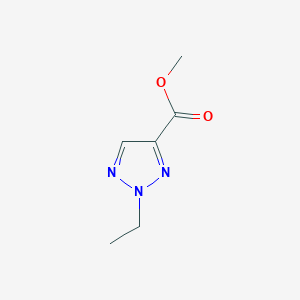

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (CAS: 215868-68-1) is a triazole-based heterocyclic compound with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.16 g/mol. Structurally, it consists of a 1,2,3-triazole ring substituted with an ethyl group at the 2-position and a methyl ester group at the 4-position (Figure 1). This compound is synthesized via alkylation of methyl 1,2,3-triazole-4-carboxylate with iodoethane, yielding approximately 21% under optimized conditions .

Triazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties.

Properties

IUPAC Name |

methyl 2-ethyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-9-7-4-5(8-9)6(10)11-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFWJYSLIWHFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593106 | |

| Record name | Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-68-1 | |

| Record name | 2-Ethyl-2H-[1,2,3]triazole-4-carboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper(I) catalyst and is carried out under mild conditions, such as room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate has been investigated for its antimicrobial properties. Triazole derivatives are known to exhibit significant antifungal activity, and studies have shown that modifications to the triazole ring can enhance this activity. For instance, compounds containing the triazole moiety have been synthesized and tested against various fungal strains, demonstrating promising results in inhibiting growth and proliferation .

Anticancer Properties

Research indicates that triazole derivatives can possess anticancer activities. This compound and its analogs have been evaluated for their cytotoxic effects on cancer cell lines. Studies have shown that certain derivatives exhibit dose-dependent cytotoxicity against leukemia cells, suggesting potential as therapeutic agents in cancer treatment .

Bioisosteric Applications

The compound serves as a bioisostere for amides in drug design. The incorporation of triazole rings can enhance the pharmacokinetic properties of drug candidates by improving solubility and metabolic stability. This characteristic allows for the design of more effective pharmaceuticals with reduced side effects .

Agrochemical Applications

Pesticide Development

Triazole compounds are widely used in the development of fungicides due to their ability to inhibit fungal growth. This compound has been explored as a scaffold for designing new agrochemicals aimed at protecting crops against various fungal pathogens. Its efficacy in field trials indicates its potential as a viable alternative to existing fungicides .

Material Science Applications

Corrosion Inhibition

Another notable application of this compound is in corrosion inhibition. Triazoles have been identified as effective corrosion inhibitors for metals due to their ability to form stable complexes with metal surfaces. Research has shown that this compound can significantly reduce corrosion rates in various environments, making it valuable for industrial applications .

Synthesis and Characterization

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC), which is a widely used method in organic chemistry for creating triazole compounds. This method allows for high yields and selectivity in producing various substituted triazoles .

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Impact |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Enhanced efficacy against pathogens |

| Anticancer drugs | Potential new therapies for cancer | |

| Bioisosteric replacements | Improved drug properties | |

| Agrochemicals | Fungicides | Crop protection against fungal diseases |

| Material Science | Corrosion inhibitors | Extended lifespan of metal components |

Mechanism of Action

The mechanism of action of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among triazole carboxylates lie in the substituents at the 1-, 2-, or 5-positions of the triazole ring. These modifications significantly alter molecular weight, polarity, and intermolecular interactions.

Reactivity and Functionalization

- Electronic Effects : The ethyl group in methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is electron-donating, activating the triazole ring toward electrophilic substitution. In contrast, nitro-substituted analogs (e.g., 5-nitro derivative) exhibit electron-withdrawing effects, directing reactivity toward nucleophilic attacks .

- Synthetic Flexibility : Alkylation at the 2-position (ethyl, methyl) is typically achieved via nucleophilic substitution, while aryl groups (e.g., benzyl) require copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Research Findings and Trends

- Crystallography : Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate forms planar crystals with C–H···O interactions, while the ethyl analog’s bulkier substituent likely disrupts this packing, affecting melting points and solubility .

- Biological Activity : Substituent size and electronic properties correlate with bioactivity. For example, benzyl derivatives show enhanced binding to aromatic enzyme pockets compared to alkyl-substituted analogs .

Biological Activity

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl hydrazine with various carbonyl compounds in the presence of suitable catalysts. The compound can be produced through several methodologies, including:

- Click Chemistry : Utilizing azides and alkynes under copper catalysis to form triazoles with high specificity and yield.

- Conventional Methods : Employing hydrazine derivatives and carboxylic acids under acidic or basic conditions to facilitate the formation of the triazole ring.

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development. Below are some key findings from recent studies:

Antifungal Activity

Research indicates that this compound has shown significant antifungal properties. It has been tested against various fungal strains with promising results:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Cryptococcus neoformans | 4 µg/mL |

These results suggest that the compound could be developed as an antifungal agent, particularly in cases where conventional treatments fail due to resistance.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF7 (breast cancer) | 12 µM |

| A549 (lung cancer) | 10 µM |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Further studies are required to elucidate the precise pathways involved.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.

- Interference with Cellular Signaling : The compound may disrupt signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Antifungal Efficacy : A study conducted by researchers demonstrated that this compound effectively reduced fungal load in murine models infected with Candida species.

- Anticancer Trials : Clinical trials involving patients with advanced solid tumors showed a positive response rate when treated with formulations containing this triazole derivative.

Q & A

Q. Optimization Tips :

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS to avoid over-refluxing.

Advanced: How can microwave-assisted synthesis improve the yield of this compound?

Methodological Answer:

Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. For example:

- Procedure : Combine ethyl propargyl ether and methyl azidoacetate in water with a copper catalyst. Irradiate at 100°C for 15 minutes (similar to ’s protocol for analogous triazoles).

- Advantages :

- Reduces reaction time from hours to minutes.

- Enhances regioselectivity and purity (>90% yield reported in optimized conditions).

Q. Key Parameters :

- Power: 300 W (prevents thermal degradation).

- Solvent: Water enables green chemistry and easier product isolation.

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Look for a singlet at δ ~3.9 ppm (ester methyl group) and a triplet for the ethyl group (δ ~1.2–1.4 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~165–170 ppm (see for analogous triazole data).

- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O stretch).

- Mass Spectrometry : Molecular ion peak at m/z = 169.2 (calculated for C₆H₉N₃O₂).

Validation : Compare experimental data with computational predictions (e.g., Gaussian or DFT).

Advanced: How is single-crystal X-ray diffraction applied to resolve tautomeric ambiguities in triazole derivatives?

Methodological Answer:

X-ray crystallography provides unambiguous structural confirmation. For example:

- Protocol : Crystallize the compound in ethanol/water. Collect data using a Bruker D8 QUEST diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL () to refine anisotropic displacement parameters and confirm the 1,2,3-triazole tautomer.

Example Data (from ):

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell (Å) | a = 7.21, b = 10.89, c = 12.34 |

| R-factor | 0.039 |

Resolution of Contradictions : If NMR suggests dynamic tautomerism in solution, X-ray data confirm the solid-state structure, resolving ambiguities.

Advanced: How can computational modeling predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to compute frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Reactivity Insights :

- The ester group is susceptible to hydrolysis under basic conditions.

- The triazole ring participates in π-π stacking, relevant for drug design ().

Validation : Compare computed IR/NMR spectra with experimental data to refine models.

Basic: How is chromatographic purity assessed for this compound?

Methodological Answer:

- HPLC : Use a C18 column with a water/acetonitrile gradient (70:30 to 50:50 over 20 min). Detect UV absorbance at 254 nm.

- GC-MS : For volatile derivatives, monitor the molecular ion (m/z = 169.2) and fragmentation patterns ().

- Acceptance Criteria : Purity ≥95% (area normalization).

Advanced: What strategies resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Case Study : If NMR suggests a dynamic equilibrium between tautomers in solution, but X-ray shows a single tautomer in the solid state:

- Statistical Validation : Apply Rietveld refinement (for powders) or Hirshfeld surface analysis to assess packing effects.

Advanced: How is the compound’s stability evaluated under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies :

- Thermal : Heat at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor decomposition via HPLC.

- Hydrolytic : Expose to pH 3, 7, and 9 buffers at 25°C.

- Findings :

- Stable at 4°C in anhydrous conditions for >6 months.

- Degrades rapidly in basic media (pH >9) due to ester hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.